2-(3-Methylisoxazol-5-yl)acetyl chloride

概要

説明

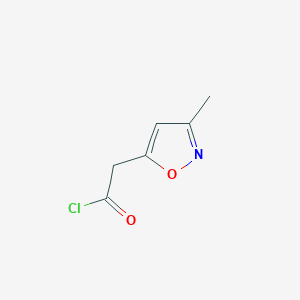

2-(3-Methylisoxazol-5-yl)acetyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisoxazol-5-yl)acetyl chloride typically involves the chlorination of 2-(3-Methylisoxazol-5-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and waste.

化学反応の分析

Types of Reactions

2-(3-Methylisoxazol-5-yl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-Methylisoxazol-5-yl)acetic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for chlorination reactions.

Oxalyl Chloride ((COCl)₂): Another chlorinating agent.

Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

Water: For hydrolysis reactions.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2-(3-Methylisoxazol-5-yl)acetic Acid: Formed from hydrolysis.

科学的研究の応用

2-(3-Methylisoxazol-5-yl)acetyl chloride has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules.

Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-(3-Methylisoxazol-5-yl)acetyl chloride depends on its specific application. In medicinal chemistry, it acts as a reactive intermediate that can modify biological targets through covalent bonding. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate. For example, derivatives of isoxazole have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways.

類似化合物との比較

Similar Compounds

2-(3-Methylisoxazol-5-yl)acetic Acid: The parent compound from which 2-(3-Methylisoxazol-5-yl)acetyl chloride is derived.

3-Methylisoxazole: A simpler isoxazole derivative with similar structural features.

5-Methylisoxazole-3-carboxylic Acid: Another isoxazole derivative with different functional groups.

Uniqueness

This compound is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through substitution and condensation reactions sets it apart from other isoxazole derivatives. Additionally, its applications in medicinal chemistry and material science highlight its versatility and importance in research.

生物活性

2-(3-Methylisoxazol-5-yl)acetyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is classified as an acyl chloride, characterized by the presence of a chlorine atom replacing the hydroxyl group of a carboxylic acid. This structural feature enhances its reactivity, allowing it to participate in nucleophilic acyl substitution reactions with various nucleophiles such as alcohols and amines, leading to the formation of esters and amides.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammatory processes. Such inhibition can lead to reduced production of pro-inflammatory mediators.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and cytokine production. This modulation may contribute to its anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory : Isoxazole derivatives often show promise in reducing inflammation through COX inhibition and modulation of cytokine release.

- Antimicrobial : Similar compounds have demonstrated activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer : Isoxazole derivatives are frequently investigated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound may also exhibit anticancer properties by inducing apoptosis in tumor cells .

Research Findings and Case Studies

Numerous studies have explored the biological activities of isoxazole derivatives similar to this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of various isoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB-231). Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

- Antimicrobial Activity :

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of structurally related compounds:

| Compound Name | Structure/Functional Group | Notable Properties |

|---|---|---|

| 3-Methylisoxazole | Isoxazole | Antimicrobial properties |

| 2-(5-Methylisoxazol-3-yl)acetic acid | Acetic acid derivative | Anti-inflammatory effects |

| Isoxazole Acetic Acid | Acetic acid derivative | Potential anticancer activity |

特性

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDSGBALFYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。